1-Ethynyl-4-isopropoxy-benzene
Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves reactions with a large excess of 1,4-bis(ethynyl)benzene catalyzed with copper(I) iodide . The corresponding 1:2 metal to ligand ratio reaction produced unidentified orange solids .
Chemical Reactions Analysis
While specific chemical reactions involving “1-Ethynyl-4-isopropoxy-benzene” are not mentioned in the search results, benzene derivatives are known to undergo nucleophilic reactions .
Scientific Research Applications
Polymerization Reactions and Mesomorphic Behavior
Ethynyl and benzene derivatives have been utilized in polymerization reactions to create compounds with mesomorphic behavior. For example, phase transfer catalyzed polymerization reactions have been used to synthesize compounds that display mesomorphic behavior similar to that of analogous dialkoxyaryl acetylenes, with the temperature window of each phase stabilized to observe an enantiotropic mesophase (Pugh & Percec, 1990).
Synthesis and Alkynylation
Efficient procedures have been developed for the synthesis of ethynyl-benzene derivatives on a large scale, which can be used for direct alkynylation of indoles, thiophenes, and anilines (Brand & Waser, 2012). This demonstrates the versatility of ethynyl-benzene compounds in synthetic organic chemistry.
Aggregation-Induced Emission and Explosive Detection
Tetraphenylethene-containing diynes, which are related to ethynyl-benzene structures, have been synthesized and shown to exhibit aggregation-induced emission. This property is leveraged in the detection of explosives, showcasing the application of these compounds in developing fluorescent chemosensors (Hu et al., 2012).
Host–Guest Interactions and Porous Materials
Studies have also explored the host–guest interactions and the creation of porous materials using benzene derivatives. These materials exhibit unique properties such as variable pore size and chemical functionality, which could be applied in various fields including catalysis and materials science (Kiang et al., 1999).
Organic Electronics and Sensing Applications
Further research has demonstrated the application of ethynyl-benzene derivatives in organic electronics and sensing applications, such as the fabrication of ultrathin films for highly sensitive ammonia detection using organic thin-film transistors (Meng et al., 2014).
Safety And Hazards
properties
IUPAC Name |
1-ethynyl-4-propan-2-yloxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c1-4-10-5-7-11(8-6-10)12-9(2)3/h1,5-9H,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJEHMBCPVHLCOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60660720 | |
Record name | 1-Ethynyl-4-[(propan-2-yl)oxy]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60660720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethynyl-4-isopropoxy-benzene | |
CAS RN |
91142-24-4 | |
Record name | 1-Ethynyl-4-[(propan-2-yl)oxy]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60660720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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